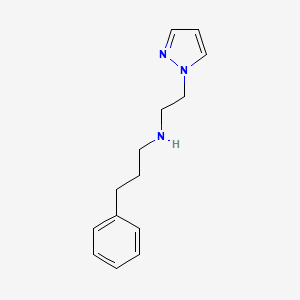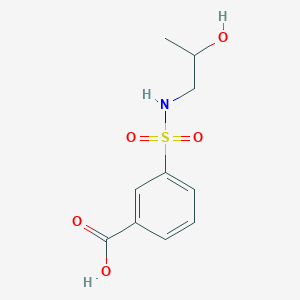
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea is a compound that features a thiophene ring substituted with a bromine atom, an ethyl chain, and a cyclopropylurea moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . The presence of the bromine atom and the cyclopropylurea group in this compound potentially enhances its reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. Another approach involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Analyse Des Réactions Chimiques
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Applications De Recherche Scientifique
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea involves its interaction with molecular targets and pathways. The thiophene ring can interact with various biological targets, such as enzymes and receptors, through π-π interactions and hydrogen bonding. The bromine atom can enhance the compound’s binding affinity to its targets, while the cyclopropylurea group can modulate its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
1-(2-(5-Bromothiophen-2-yl)ethyl)-3-cyclopropylurea can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus. The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other thiophene derivatives.
Propriétés
Formule moléculaire |
C10H13BrN2OS |
|---|---|
Poids moléculaire |
289.19 g/mol |
Nom IUPAC |
1-[2-(5-bromothiophen-2-yl)ethyl]-3-cyclopropylurea |
InChI |
InChI=1S/C10H13BrN2OS/c11-9-4-3-8(15-9)5-6-12-10(14)13-7-1-2-7/h3-4,7H,1-2,5-6H2,(H2,12,13,14) |
Clé InChI |
QOAOSURSBXZOLF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)NCCC2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


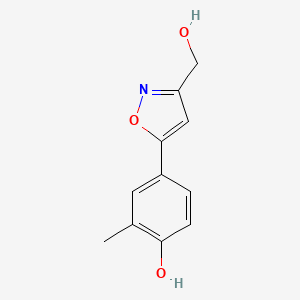


![2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14915349.png)
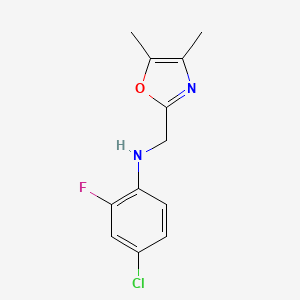
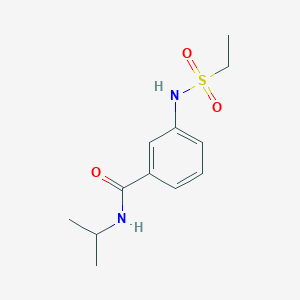
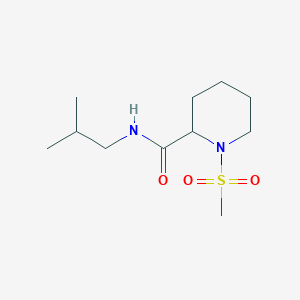

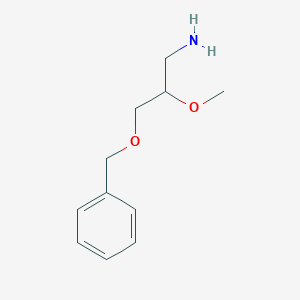

![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)
